Isoverticine

Übersicht

Beschreibung

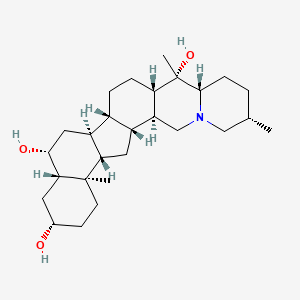

Isoverticin ist ein bioaktives Isosteroidal-Alkaloid, das aus dem Bulbus von Fritillaria pallidiflora isoliert wurde . Es ist bekannt für seine signifikante Zytotoxizität und wurde auf seine potenziellen therapeutischen Anwendungen untersucht . Die Summenformel von Isoverticin ist C27H45NO3 und es hat ein Molekulargewicht von 431,65 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Isoverticin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion der Verbindung aus dem Bulbus von Fritillaria pallidiflora unter Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, DMSO und Aceton . Die Mutterlauge-Herstellungsmethode beinhaltet das Auflösen von 2 mg des Arzneimittels in 50 μL DMSO, was zu einer Mutterlauge-Konzentration von 40 mg/mL führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Isoverticin beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst die Ernte des Bulbus von Fritillaria pallidiflora, gefolgt von Lösungsmittelextraktion und -reinigung, um Isoverticin in seiner reinen Form zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Isoverticin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer Bioaktivität .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den chemischen Reaktionen von Isoverticin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den chemischen Reaktionen von Isoverticin gebildet werden, umfassen verschiedene Derivate mit verbesserten zytotoxischen und therapeutischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Isoverticin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Isoverticin übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Es induziert Zytotoxizität durch die Störung von Zellprozessen und die Induktion von Apoptose in Krebszellen . Der Wirkmechanismus der Verbindung beinhaltet die Aktivierung von Caspase-3 und die Reduktion der Mikrovaskulardichte in Tumorgewebe . Zusätzlich wurde gezeigt, dass Isoverticin die G0/G1-Phasenarretierung induziert und die Apoptose in Krebszellen erhöht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoverticine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bulbus of Fritillaria pallidiflora using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO, resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the bulbus of Fritillaria pallidiflora, followed by solvent extraction and purification to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Isoverticine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with enhanced cytotoxic and therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Isoverticine has a wide range of scientific research applications:

Wirkmechanismus

Isoverticine exerts its effects through various molecular targets and pathways. It induces cytotoxicity by disrupting cellular processes and inducing apoptosis in cancer cells . The compound’s mechanism of action involves the activation of caspase-3 and the reduction of microvessel density in tumor tissues . Additionally, this compound has been shown to induce G0/G1 phase arrest and increase apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoverticin ist strukturell ähnlich anderen Isosteroidal-Alkaloiden wie Imperialin, Eduardin und Edpetilidin . Diese Verbindungen teilen ähnliche chemische Strukturen und biologische Aktivitäten.

Einzigartigkeit

Was Isoverticin von anderen ähnlichen Verbindungen unterscheidet, ist seine signifikante Zytotoxizität und potenzielle therapeutische Anwendungen. Isoverticin wurde ausgiebig auf seine Antitumoreigenschaften untersucht, was es zu einem einzigartigen Kandidaten für die Krebsforschung und Medikamentenentwicklung macht .

Biologische Aktivität

Isoverticine is an alkaloid derived from the bulbs of Fritillaria species, particularly noted for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antitumor effects, cytotoxicity, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Isolation

This compound is part of a class of compounds known as isosteroidal alkaloids. It has been isolated alongside other alkaloids such as chuanbeinone and verticine from Fritillaria thunbergii and Fritillaria pallidiflora. The structural elucidation of this compound has been achieved through various spectroscopic methods, revealing its complex molecular framework that contributes to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study isolated this compound from Fritillaria thunbergii and evaluated its activity against HT29 (colon cancer) and DLD1 (colon cancer) cell lines. The results showed that this compound inhibited cell proliferation with IC50 values of 48.8 µM for HT29 and 25.1 µM for DLD1, indicating a potent cytotoxic effect .

The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Specifically, studies have demonstrated that this compound can induce S phase arrest in cancer cells, leading to increased apoptosis characterized by the upregulation of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .

In Vivo Studies

In vivo studies have further confirmed the antitumor potential of this compound. For instance, experiments conducted on animal models treated with extracts containing this compound demonstrated significant tumor growth inhibition and enhanced apoptosis in tumor tissues. Histological analyses revealed that treatment with this compound resulted in reduced tumor angiogenesis and increased apoptotic cell counts .

Respiratory Activity

This compound has also been studied for its effects on respiratory conditions. A study indicated that this compound increased tracheal phenol red output in mice subjected to ammonia-induced cough, suggesting its potential use as an expectorant or in treating respiratory ailments . This action may be linked to its ability to modulate mucus secretion in the airways.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Clinical Implications

While much of the current research on this compound is preclinical, there are emerging case studies suggesting its potential in clinical settings. For instance, patients with advanced cancers have shown interest in treatments involving natural compounds like this compound due to their perceived efficacy and lower side effects compared to conventional therapies

Eigenschaften

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-RZNVUHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317817 | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-43-7 | |

| Record name | Isoverticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoverticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYY30F96F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.